3-(Chloromethyl)-6-methylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-2-3-6(4-7)9-8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWJVKXHDOLTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformation Pathways of 3 Chloromethyl 6 Methylpyridazine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary mode of reactivity for 3-(chloromethyl)-6-methylpyridazine involves the displacement of the chloride ion by a nucleophile. The electron-withdrawing nature of the pyridazine (B1198779) ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles.
The displacement of the chlorine atom in this compound typically proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. In this process, the incoming nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the carbon-chlorine bond breaks, resulting in the inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
The facility of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the stability of the pyridazine ring. The pyridazine moiety, being electron-deficient, helps to stabilize the developing negative charge on the leaving group in the transition state, thereby accelerating the reaction.
The reaction of this compound with carbon-based nucleophiles, such as carbanions derived from active methylene (B1212753) compounds, provides a powerful method for the formation of new carbon-carbon bonds. For instance, the reaction with enamines, which act as carbon nucleophiles, has been explored. These reactions lead to the alkylation of the enamine at the α-carbon, followed by hydrolysis to yield a new ketone or aldehyde. The reactivity of fulvenes with nucleophiles has also been studied, demonstrating diverse reaction pathways. nih.gov
The following table summarizes a representative reaction with a carbon-based nucleophile:
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |
| This compound | Enamine (e.g., from cyclohexanone) | 2-( (6-methylpyridazin-3-yl)methyl)cyclohexan-1-one | Nucleophilic Alkylation |
This table is a representative example and does not imply that this specific reaction has been reported in the literature for this compound.
This compound readily reacts with a variety of heteroatom-based nucleophiles. These reactions are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Amines: Reaction with primary and secondary amines leads to the formation of the corresponding (6-methylpyridazin-3-yl)methanamine (B1455589) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Thiols: Thiolates, generated from thiols by treatment with a base, are excellent nucleophiles and react efficiently with this compound to yield thioethers.
Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides react smoothly to form ethers.
The following table provides examples of reactions with heteroatom-based nucleophiles:
| Reactant 1 | Nucleophile | Product | Product Class |
| This compound | Diethylamine | N,N-diethyl-1-(6-methylpyridazin-3-yl)methanamine | Amine |
| This compound | Sodium thiophenoxide | 3-( (phenylthio)methyl)-6-methylpyridazine | Thioether |
| This compound | Sodium methoxide | 3-(methoxymethyl)-6-methylpyridazine | Ether |
This table is a representative example and does not imply that these specific reactions have been reported in the literature for this compound.
Vicarious Nucleophilic Substitution (VNS) is a special type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.orgorganic-chemistry.org This reaction typically involves a carbanion containing a leaving group at the carbanionic center. wikipedia.orgorganic-chemistry.org While VNS is well-established for nitroarenes and other electron-deficient heterocycles, its application directly to this compound is not the primary mode of reactivity. wikipedia.orgorganic-chemistry.org
Instead of the chloromethyl group itself participating as the leaving group in a VNS reaction on the pyridazine ring, the more common pathway is the direct nucleophilic substitution at the chloromethyl group as described in the preceding sections. However, VNS reactions have been reported for related pyridazine systems, where a nucleophile attacks the ring to displace a hydrogen atom, often directed by an activating group like a nitro group. organic-chemistry.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The halogenated form of the parent heterocycle, 3-chloro-6-methylpyridazine (B130396), is a suitable substrate for such reactions. sigmaaldrich.comsigmaaldrich.com
Palladium catalysts are widely used to facilitate the formation of new carbon-carbon bonds by coupling an organometallic reagent with an organic halide or pseudohalide. nih.govgrafiati.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org While direct Suzuki-Miyaura coupling of this compound at the chloromethyl group is not the typical application, the related 3-chloro-6-methylpyridazine can undergo this reaction to introduce aryl or vinyl substituents at the 3-position of the pyridazine ring. nih.govnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org Functionalization of pyridazines at various positions has been achieved using Negishi cross-coupling reactions. researchgate.net For instance, 3,5-dihalogenated BODIPY dyes have been successfully functionalized using Negishi reactions. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira reaction is a highly efficient method for the synthesis of substituted alkynes. chemrxiv.orgmdpi.com
The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions, using the related 3-chloro-6-methylpyridazine as a representative substrate.
| Reaction Name | Organometallic Reagent | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Aryl-6-methylpyridazine |
| Negishi | Arylzinc halide | Pd or Ni catalyst | 3-Aryl-6-methylpyridazine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-6-methylpyridazine |
Nickel-Catalyzed Cross-Coupling Methodologies
The chloromethyl group at the 3-position of the pyridazine ring serves as a reactive handle for various cross-coupling reactions. Nickel-catalyzed methodologies are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are advantageous due to the lower cost and higher reactivity of nickel catalysts compared to their palladium counterparts, especially for activating C-Cl bonds.
3-Chloro-6-methylpyridazine, a closely related analog, readily participates in nickel-catalyzed cross-coupling reactions with a range of aromatic and heteroaromatic halides. sigmaaldrich.comsigmaaldrich.com This reactivity extends to this compound, where the benzylic-like chloride is highly susceptible to oxidative addition to a low-valent nickel center. The general mechanism for such a Suzuki-Miyaura type cross-coupling involves the oxidative addition of the nickel(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. nih.gov
Recent advancements have highlighted the use of N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), which can greatly expand the substrate scope for nickel-catalyzed cross-coupling of challenging substrates like methoxyarenes without the need for a stoichiometric base. nih.gov While not directly demonstrated on this compound, these developments suggest powerful catalytic systems applicable to its cross-coupling. For instance, a Ni-catalyzed reductive cross-coupling has been successfully applied to styrenyl aziridines with aryl iodides, showcasing the catalyst's versatility. nih.gov
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions This table is illustrative and based on the reactivity of similar compounds.
| Coupling Partner | Ligand | Product Type | Potential Application |
|---|---|---|---|
| Arylboronic acid | PPh₃ | 3-(Arylmethyl)-6-methylpyridazine | Synthesis of complex organic molecules |
| Terminal alkyne | dppf | 3-(Alkynylmethyl)-6-methylpyridazine | Building blocks for pharmaceuticals |
| Organozinc reagent | Xantphos | 3-(Alkyl/Arylmethyl)-6-methylpyridazine | Creation of diverse chemical libraries |
Regioselectivity and Functional Group Tolerance in Cross-Coupling
In cross-coupling reactions involving substituted pyridazines, regioselectivity is a critical consideration. For a molecule like this compound, the primary site of reaction is the highly activated chloromethyl group. However, the potential for competing reactions at other positions on the pyridazine ring exists, especially under harsh conditions or with highly reactive catalysts.
The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, influence the reactivity of its substituents. The nitrogen atoms are electron-withdrawing, which can affect the stability of reaction intermediates and transition states.
Functional group tolerance is a hallmark of modern cross-coupling methodologies. Titanium-catalyzed cross-coupling of (hetero)aryl Grignard reagents with halopyridines has been shown to be highly regioselective and tolerant of various functional groups. nih.gov Similarly, copper-promoted cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines demonstrates good functional group tolerance and high regioselectivity. organic-chemistry.org These findings suggest that nickel-catalyzed couplings of this compound could proceed without affecting other sensitive functional groups present on the coupling partner. The choice of ligand is crucial in achieving high functional group tolerance, as it modulates the reactivity and selectivity of the nickel catalyst. nih.gov
Electrophilic and Radical Reactivity of the Pyridazine Ring System
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This π-deficient character significantly deactivates the ring towards electrophilic aromatic substitution reactions. researchgate.netstackexchange.com The lone pairs on the nitrogen atoms are located in sp² orbitals in the plane of the ring and are generally the first site of interaction with electrophiles, leading to the formation of pyridazinium salts. youtube.com Electrophilic attack on the carbon atoms of the ring is difficult and typically requires harsh conditions and the presence of activating groups. researchgate.net
In contrast to its inertness towards electrophiles, the pyridazine ring can participate in radical reactions. The stability of radical intermediates can be influenced by the nitrogen atoms. Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel transformations. For example, a photoredox-mediated amine insertion into α,β-unsaturated ketones has been developed, which proceeds via a radical pathway and tolerates various heterocyclic systems, including pyridine (B92270). acs.org This suggests that this compound could potentially undergo radical-mediated transformations, either at the ring or at the substituent positions.
Functional Group Interconversions Beyond Substitution
Beyond the direct substitution of the chloromethyl group, the functional groups on this compound can be modified through various chemical transformations.
Controlled Oxidation of Pyridazine Substituents
The oxidation of substituents on the pyridazine ring allows for the introduction of new functionalities. The methyl group at the 6-position is a potential site for controlled oxidation. Depending on the oxidant and reaction conditions, the methyl group could be converted to a hydroxymethyl, formyl, or carboxylic acid group.
Oxidation of the pyridazine nitrogen atoms to form N-oxides is also a well-established transformation. nih.govnih.govresearchgate.net This modification significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. Pyridazine N-oxides can also serve as precursors for generating reactive oxygen species upon photoactivation. nih.gov For instance, the oxidation of 2,5-dimethylpyrazine-di-N-oxide has been studied, indicating the feasibility of oxidizing substituents on diazine rings. researchgate.net
Table 2: Potential Oxidation Products of this compound
| Starting Material | Reagent | Potential Product |
|---|---|---|
| This compound | m-CPBA | This compound-N-oxide |
| This compound | KMnO₄ | 3-(Chloromethyl)pyridazine-6-carboxylic acid |
| This compound | SeO₂ | 3-(Chloromethyl)-6-formylpyridazine |
Selective Reduction of Pyridazine Derivatives
The reduction of the pyridazine ring or its substituents can lead to a variety of saturated or partially saturated heterocyclic structures. Catalytic hydrogenation is a common method for reducing the pyridazine ring, although it often requires high pressures and temperatures.
More selective reduction methods have been developed for related nitrogen-containing heterocycles. For example, a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines has been shown to selectively produce various azacyclic compounds. acs.org Samarium diiodide (SmI₂) in the presence of water has been used for the rapid reduction of pyridine to piperidine (B6355638) under mild conditions. clockss.org This system has also been shown to effect the reduction and partial elimination of functional groups on substituted pyridines. clockss.org These methods could potentially be adapted for the selective reduction of this compound, offering pathways to novel saturated and partially saturated pyridazine derivatives.
Computational and Theoretical Investigations of 3 Chloromethyl 6 Methylpyridazine
Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intricacies of molecular systems. DFT has become a popular tool for investigating the structural, spectroscopic, and electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. mdpi.comgsconlinepress.comresearchgate.net These methods are applied to elucidate the electronic structure, predict spectroscopic data, and describe the reactivity of 3-(Chloromethyl)-6-methylpyridazine.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. gsconlinepress.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com
For pyridazine (B1198779) derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. mdpi.comgsconlinepress.com These calculations reveal how substituents, such as the chloromethyl and methyl groups on the pyridazine ring, influence the electronic properties of the molecule. For instance, in related pyridazine systems, the introduction of various functional groups has been shown to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic characteristics. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridazine Derivative (Note: The following data is illustrative and based on computational studies of similar pyridazine derivatives. Specific values for this compound would require dedicated calculations.)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
This data can be generated using software packages like Gaussian, employing methods such as B3LYP with a basis set like 6-311++G(d,p). physchemres.org The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the most probable sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific bonds and functional groups can be achieved. For example, studies on similar heterocyclic compounds have shown excellent agreement between the vibrational frequencies calculated using DFT (e.g., at the B3LYP/6-31G(d) level) and those measured experimentally, after applying a scaling factor to account for anharmonicity and other systematic errors. physchemres.orgsciensage.info
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Pyridazine Derivative (Note: This table is illustrative. Specific assignments for this compound would require experimental and computational analysis.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3080 | 3075 | C-H stretching |
| ν(C=N) | 1610 | 1605 | C=N stretching in the ring |
| ν(C-Cl) | 750 | 745 | C-Cl stretching |
| ν(C-C) methyl | 995 | 990 | C-C stretching of the methyl group |
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. For the parent compound, 3-methylpyridazine, experimental ¹H NMR data shows characteristic shifts for the methyl protons and the protons on the pyridazine ring. chemicalbook.com Computational methods can reproduce these shifts with a high degree of accuracy, aiding in the structural confirmation of new derivatives like this compound.
Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Surfaces)
To further understand the chemical reactivity of this compound, various reactivity descriptors can be calculated using DFT.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. rsc.orgresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com By calculating the condensed Fukui functions for each atom, one can predict the most reactive sites with high accuracy. For nitrogen-containing heterocycles, this method has been successfully used to predict the regioselectivity of various reactions. rsc.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a 3D visualization of the electrostatic potential around a molecule. mdpi.com It provides a map of the charge distribution, with different colors representing regions of varying electron density. Red areas typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. For pyridazine derivatives, the MEP surface would highlight the electronegative nitrogen atoms as regions of negative potential, making them likely sites for protonation or interaction with electrophiles. mdpi.com
Thermodynamic Stabilities and Reaction Pathway Energetics
Computational chemistry can be used to assess the thermodynamic stability of molecules and to explore the energetics of reaction pathways.
Thermodynamic Stabilities: By calculating properties such as the heat of formation and Gibbs free energy, the relative stability of different isomers or conformers of this compound can be determined. researchgate.net These calculations are crucial for understanding which structures are most likely to be observed experimentally.
Reaction Pathway Energetics: DFT methods can be employed to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. rsc.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, the synthesis of pyridazine derivatives from tetrazines has been studied computationally to elucidate the regioselectivity of the reaction, with calculations identifying the favored transition state structures. rsc.org Such studies are vital for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Analysis of Non-Linear Optical Properties
Molecules with extended π-conjugated systems and significant charge separation, often found in "push-pull" systems, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict the NLO properties of a molecule, such as its first hyperpolarizability (β).
For pyridazine derivatives, DFT calculations have been used to investigate their potential as NLO materials. mdpi.comresearchgate.net The presence of electron-donating and electron-accepting groups on the pyridazine ring can lead to a significant NLO response. researchgate.netrsc.org By calculating the hyperpolarizability of this compound, its potential for use in NLO applications could be assessed.
Table 3: Illustrative Calculated NLO Properties for a Pyridazine Derivative (Note: This table is for illustrative purposes. Specific values would require dedicated calculations.)
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| First Hyperpolarizability (β) (10⁻³⁰ esu) | 150 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net While quantum chemical calculations provide insights into the static properties of a single molecule, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov
For a small molecule like this compound, MD simulations could be used to:
Study its conformational flexibility and the dynamics of its substituent groups.
Investigate its interactions with solvent molecules, providing information about its solvation and transport properties.
Model its binding to a biological target, such as an enzyme or receptor, which is crucial for drug design and understanding its mechanism of action. nih.gov
MD simulations on other heterocyclic compounds have been used to explore their interactions at interfaces and within biological systems, demonstrating the power of this technique to bridge the gap between molecular structure and macroscopic behavior. researchgate.net
Conformational Analysis and Dynamic Behavior
The conformational flexibility of a molecule is a key determinant of its physical and biological properties. For this compound, the primary source of conformational isomerism arises from the rotation around the single bond connecting the chloromethyl group to the pyridazine ring. The orientation of the chloromethyl substituent relative to the aromatic ring can significantly influence the molecule's dipole moment and steric profile.
Theoretical studies on substituted heterocycles, such as piperidines and pyrans, have demonstrated that the conformational preferences are often governed by a delicate balance of steric hindrance and electronic effects, including hyperconjugation. nih.govnih.govbeilstein-journals.org In the case of this compound, it is anticipated that the rotational barrier for the chloromethyl group would be relatively low, allowing for dynamic behavior in solution. However, certain conformations are expected to be more energetically favorable.
Computational modeling, specifically using methods like DFT, can predict the potential energy surface of the molecule as a function of the dihedral angle of the chloromethyl group. It is plausible that the most stable conformer would involve the chlorine atom being positioned to minimize steric clashes with the adjacent nitrogen atom and the methyl group on the pyridazine ring. Intramolecular hydrogen bonding is not expected to be a significant factor in stabilizing any particular conformation of an isolated molecule.
A summary of anticipated conformational data, based on analogous structures, is presented below:
| Parameter | Predicted Value/Behavior | Basis of Prediction |
| Most Stable Conformer | Staggered orientation of the C-Cl bond relative to the pyridazine ring | Minimization of steric hindrance |
| Rotational Barrier (C-CH2Cl) | Relatively low | Free rotation of single bonds |
| Influence of Methyl Group | Minor steric influence on chloromethyl rotation | Positional separation on the ring |
This table is predictive and based on the analysis of structurally similar compounds.
Intermolecular Interactions and Self-Assembly Propensities
The pyridazine ring, with its two adjacent nitrogen atoms, possesses a significant dipole moment and acts as a hydrogen bond acceptor. nih.gov These features are fundamental to understanding the intermolecular interactions and self-assembly of this compound. The nitrogen atoms can engage in hydrogen bonding with suitable donor molecules. nih.gov Furthermore, the aromatic nature of the pyridazine ring allows for π-π stacking interactions, which are crucial in the formation of ordered supramolecular structures. nih.gov
Computational studies on similar nitrogen-containing heterocycles have elucidated the nature of these interactions. For instance, analyses of pyridine-pyridazine oligomers have demonstrated their ability to form nanochannels through π-stacking. nih.gov Similarly, studies on co-crystals involving pyridines have highlighted the importance of hydrogen bonding and C-H···π interactions in directing the crystal packing. nih.govrsc.org It is therefore reasonable to predict that this compound will exhibit a rich variety of intermolecular interactions, leading to complex self-assembly behavior.
A qualitative summary of the potential intermolecular interactions is provided in the following table:
| Interaction Type | Description | Predicted Significance |
| Hydrogen Bonding | The pyridazine nitrogen atoms acting as acceptors. | High |
| π-π Stacking | Face-to-face or offset stacking of the pyridazine rings. | Moderate to High |
| Halogen Bonding | The chlorine atom acting as a halogen bond donor. | Moderate |
| Dipole-Dipole Interactions | Arising from the permanent dipole of the molecule. | High |
| van der Waals Forces | General attractive forces, particularly from the methyl and chloromethyl groups. | High |
This table is a qualitative prediction based on the functional groups present in the molecule and data from related compounds.
Adsorption Phenomena on Substrate Surfaces
The interaction of organic molecules with surfaces is a critical aspect of materials science and catalysis. DFT calculations have proven to be a powerful tool for investigating the adsorption of heterocyclic molecules on various substrates. mdpi.comresearchgate.net For this compound, the pyridazine ring is expected to play a central role in its adsorption behavior.
Studies on the adsorption of nitrogen-containing heterocycles on surfaces like aluminum and carbonaceous materials indicate that the interaction is often mediated by the lone pair electrons of the nitrogen atoms and the π-system of the aromatic ring. mdpi.comnih.gov The adsorption energy and the orientation of the molecule on the surface are dependent on the nature of the substrate.
On a metallic or metal oxide surface, the nitrogen atoms could coordinate with surface atoms, leading to a relatively strong chemisorption. The orientation of the molecule would likely be influenced by a combination of this coordination and π-interactions between the pyridazine ring and the surface. The chloromethyl and methyl groups could also influence the adsorption geometry and the interactions between adjacent adsorbed molecules.
Theoretical investigations on the adsorption of similar molecules on surfaces have provided insights into the energetics and nature of these interactions. For example, DFT studies on the adsorption of nitrogen dioxide on heterofullerenes have detailed the charge transfer and covalent nature of the bonding. academie-sciences.fr While the substrate and adsorbate are different, the principles of orbital overlap and electrostatic interaction are transferable.
A summary of predicted adsorption characteristics on a hypothetical metal surface is given below:
| Adsorption Parameter | Predicted Characteristic | Rationale |
| Primary Adsorption Site | Pyridazine nitrogen atoms and π-system | Lewis basicity of nitrogen and aromaticity |
| Adsorption Energy | Moderate to strong | Potential for chemisorption |
| Adsorbed Orientation | Tilted or parallel to the surface | Balance between N-surface and π-surface interactions |
| Role of Substituents | Steric hindrance and secondary interactions | The chloromethyl and methyl groups can influence packing |
This table presents a predictive overview of adsorption behavior based on the study of analogous systems.
Applications in Advanced Organic Synthesis and Material Science
Utilization as Versatile Chemical Building Blocks for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com 3-(Chloromethyl)-6-methylpyridazine, with its reactive chloromethyl group, is an excellent example of such a building block. sigmaaldrich.com Its ability to undergo nucleophilic substitution allows for the straightforward introduction of the 6-methylpyridazinyl moiety into a larger molecular framework. This is particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds. researchgate.net For example, pyridazine (B1198779) derivatives are often synthesized through functionalization via nucleophilic substitution or cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net The pyridazine scaffold itself is a component of various energetic materials, showcasing its versatility in different chemical contexts. researchgate.net
Integration into Heterogeneous Catalytic Systems
While direct integration of this compound into heterogeneous catalytic systems is not extensively documented, its derivatives hold potential in this area. The pyridazine nucleus can be functionalized to create ligands for metal catalysts. By anchoring these functionalized pyridazine derivatives onto solid supports, it is possible to develop novel heterogeneous catalysts. The design of such catalysts is an active area of research, with the potential to create more efficient and recyclable catalytic systems for various organic transformations.
Development of Organic Materials with Tailored Electronic and Optical Properties
The electron-deficient nature of the pyridazine ring makes it an attractive component for the design of novel organic materials with specific electronic and optical properties. The synthesis of π-conjugated molecules based on pyridazine and other heterocycles, such as thiophene, has been explored. researchgate.net These materials can exhibit interesting photophysical properties, including absorption and emission of light, which are influenced by the electronic nature of the constituent aromatic rings. By strategically combining electron-rich and electron-deficient heterocycles, researchers can tune the band gap and other electronic properties of the resulting materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Scaffold for Ligand Design in Supramolecular Chemistry
In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, well-defined structures. The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and a coordination site for metal ions. This makes this compound a useful scaffold for designing ligands that can participate in the formation of supramolecular assemblies. By modifying the chloromethyl group with appropriate functional groups, it is possible to create ligands with specific binding properties, enabling the construction of complex supramolecular architectures such as metal-organic frameworks (MOFs) and molecular cages.
Challenges and Future Perspectives in 3 Chloromethyl 6 Methylpyridazine Research
Development of Greener and More Atom-Economical Synthetic Methodologies
A significant hurdle in the widespread application of 3-(chloromethyl)-6-methylpyridazine lies in the development of sustainable and efficient synthetic protocols. Traditional synthesis routes often rely on harsh chlorinating agents and multi-step procedures that generate considerable waste, exhibiting poor atom economy. primescholars.comrsc.org Atom economy, a core principle of green chemistry, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ntnu.no
Future research must prioritize the design of new synthetic pathways that are both environmentally benign and cost-effective. Key areas of focus should include:
Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, could circumvent the need for stoichiometric, and often toxic, reagents.
Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, can significantly reduce the environmental impact of the synthesis.
A comparative analysis of a hypothetical traditional route versus a potential greener alternative highlights the prospective improvements.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Synthesis (Hypothetical) | Future Greener Synthesis (Prospective) |
| Chlorinating Agent | Thionyl chloride, phosphorus oxychloride | Catalytic C-H activation, enzymatic chlorination |
| Solvents | Chlorinated hydrocarbons (e.g., CHCl₃) | Bio-derived solvents, ionic liquids, or solvent-free conditions |
| Atom Economy | Low, due to stoichiometric inorganic byproducts | High, through catalytic cycles and addition reactions |
| Energy Input | High-temperature reflux conditions | Milder reaction conditions, potentially at room temperature |
| Waste Generation | Significant acidic and chlorinated waste | Minimal waste, with recyclable catalysts |
Achieving a high atom economy is paramount. For instance, a synthesis where the majority of the atomic mass from the reactants is converted into the final product is considered highly efficient. rsc.org Future synthetic designs for this compound should aim for addition-type reactions, which are inherently 100% atom-economical. primescholars.com
Exploration of Unprecedented Reactivity Patterns and Derivatization Routes
The bifunctional nature of this compound—possessing both an electrophilic chloromethyl group and a nucleophilic pyridazine (B1198779) core—opens the door to a vast chemical space. The chloromethyl group is a versatile handle for introducing the pyridazine moiety into a wide range of molecules through nucleophilic substitution reactions. However, the reactivity of the pyridazine ring itself, especially in concert with the side chain, is an area ripe for exploration.
Future research should focus on:
Novel Cyclization Reactions: Investigating intramolecular reactions between the chloromethyl group and a substituent introduced elsewhere on the pyridazine ring could lead to novel fused heterocyclic systems with unique properties.
Metal-Catalyzed Cross-Coupling: Exploring the reactivity of the C-Cl bond in the pyridazine ring (if present in a precursor like 3,6-dichloro-x-methylpyridazine) or C-H activation at other positions on the ring could enable the construction of complex molecular architectures.
Derivatization of the Methyl Group: While the chloromethyl group is the primary reactive site, functionalization of the 6-methyl group could provide another avenue for structural diversification.
Table 2: Potential Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Potential Products |
| Chloromethyl Group | Nucleophilic Substitution | Ethers, esters, amines, thioethers, azides |
| Pyridazine Ring Nitrogen | Quaternization / N-Oxidation | Pyridazinium salts, N-oxides with altered electronic properties |
| Pyridazine Ring Carbon | C-H Activation / Lithiation | Functionalized pyridazines with new C-C or C-heteroatom bonds |
| 6-Methyl Group | Radical Halogenation / Oxidation | Dihalomethyl or carboxylic acid derivatives |
The exploration of these derivatization routes will undoubtedly lead to a library of novel pyridazine compounds with diverse functionalities and potential applications.
Advanced Computational Modeling for Predictive Chemistry and High-Throughput Screening
The integration of computational chemistry can significantly accelerate the discovery and optimization of processes and applications involving this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectral properties.
Future computational efforts should be directed towards:
Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and derivatization of this compound can help in understanding reactivity and selectivity, guiding the design of more efficient synthetic protocols.
Predictive Property Modeling: Computational models can be developed to predict the physicochemical and electronic properties of novel derivatives, allowing for the in-silico design of molecules with desired characteristics for specific applications.
Virtual High-Throughput Screening (vHTS): As a versatile building block, this compound can be used to generate large virtual libraries of compounds. These libraries can then be screened computationally against biological targets or for specific material properties, prioritizing the synthesis of the most promising candidates. nih.govufl.edu High-throughput screening (HTS) leverages automation to rapidly assay the biological or biochemical activity of a large number of compounds. ufl.edu
Table 3: Application of Computational Tools in this compound Research
| Computational Tool | Application | Research Goal |
| Density Functional Theory (DFT) | Calculate electronic structure, bond energies, reaction barriers | Predict reactivity, understand reaction mechanisms, design catalysts |
| Molecular Dynamics (MD) | Simulate conformational behavior and interactions with other molecules | Assess binding modes to biological targets, model behavior in materials |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties | Predict the properties of new derivatives, guide lead optimization |
| Virtual High-Throughput Screening (vHTS) | Docking of virtual libraries into protein active sites | Identify potential drug candidates or material components |
The synergy between computational modeling and experimental work will be crucial for navigating the vast chemical space accessible from this compound and for the rational design of new functional molecules and materials.
Expansion of Applications in Emerging Fields of Material Innovation
While pyridazine derivatives have been extensively studied in medicinal chemistry, the potential of this compound in material science is a largely unexplored frontier. The inherent properties of the pyridazine ring, such as its electron-deficient nature and ability to coordinate with metals, make it an attractive component for advanced materials.
Future research should investigate the incorporation of the this compound scaffold into:
Organic Light-Emitting Diodes (OLEDs): The pyridazine core can serve as an electron-transporting or emissive component in OLED materials. bldpharm.com Derivatization can be used to tune the emission color and improve device efficiency.
Covalent Organic Frameworks (COFs): The chloromethyl group is a reactive handle that can be used to polymerize this compound into highly ordered, porous COFs. bldpharm.com These materials have potential applications in gas storage, separation, and catalysis.
Sensors: The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions or other analytes. By incorporating this moiety into a larger system, it may be possible to develop novel chemosensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridazine unit can function as a ligand to bridge metal centers, leading to the formation of coordination polymers and MOFs with interesting magnetic, optical, or catalytic properties.
The versatility of this compound as a building block provides a platform for the rational design of a new generation of functional organic materials. The systematic exploration of its potential in these emerging fields promises to yield exciting discoveries and technological advancements.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Chloromethyl)-6-methylpyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration . Yields are sensitive to solvent choice, temperature (reflux conditions), and stoichiometry. For example, substituting the chloromethyl group with nucleophiles (e.g., sodium benzenesulfinate) requires precise control of reaction time and molar ratios to avoid over-substitution . Alternative routes involve fusion reactions with aliphatic/aromatic amines under solvent-free conditions, which improve atom economy but may require post-synthesis purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving its monoclinic crystal structure (space group P21/c, β = 99.890°, a = 9.461 Å, b = 6.557 Å, c = 24.123 Å) . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular integrity, while IR spectroscopy identifies functional groups like C-Cl (~750 cm⁻¹) and pyridazine ring vibrations. Polarimetry and thermal analysis (DSC/TGA) assess stability, with decomposition observed above 178°C .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group exhibits moderate electrophilicity, enabling substitution with sulfur nucleophiles (e.g., benzenesulfinate) in polar aprotic solvents (DMF or DMSO) at 60–80°C . Steric hindrance from the adjacent methyl group slows reactivity, requiring catalytic bases like K₂CO₃ to enhance nucleophilicity. Kinetic studies suggest pseudo-first-order behavior under optimized conditions .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Variations arise from competing pathways (e.g., elimination vs. substitution) and impurities in starting materials. For example, trace moisture in DMF can hydrolyze the chloromethyl group, reducing yields. Controlled anhydrous conditions and catalytic Pd(0) systems (e.g., Suzuki-Miyaura coupling with boronic esters) improve reproducibility . DFT calculations of transition states (e.g., NBO analysis) reveal electronic effects of the methyl group on charge distribution at the reaction site .
Q. How do electronic and steric effects of the methyl and chloromethyl groups impact binding in coordination complexes?
- Methodological Answer : The methyl group increases steric bulk, limiting axial coordination in metal complexes (e.g., with Cu²⁺ or Pd²⁺), while the chloromethyl group enhances π-backbonding with transition metals. X-ray absorption spectroscopy (XAS) and cyclic voltammetry show ligand field stabilization energies (LFSE) correlate with substituent electronegativity . Computational models (e.g., Gaussian09) predict binding affinities using Mulliken charges and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often stem from variations in cell permeability (logP = 2.96 ± 0.01 at pH 7.4) or assay conditions (e.g., buffer pH). Standardized protocols (e.g., CLSI guidelines) and quantitative structure-activity relationship (QSAR) models adjust for lipophilicity and hydrogen-bonding capacity (polar surface area = 77.74 Ų) . Meta-analyses of IC₅₀ values across studies identify outliers linked to solvent choice (e.g., DMSO vs. THF) .
Q. How can computational chemistry guide the design of this compound derivatives for targeted applications?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases), while molecular dynamics (GROMACS) simulate stability in aqueous environments. QM/MM hybrid models optimize substituent placement for enhanced binding or reduced toxicity . For photophysical applications, TD-DFT calculates absorption spectra (λmax ~300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
